molecular formula C18H27NO B14337475 [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol CAS No. 106339-31-5

[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol

Cat. No.: B14337475
CAS No.: 106339-31-5
M. Wt: 273.4 g/mol
InChI Key: PWFQWGXFDLUUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol involves several steps. One common method includes the reaction of phenylcyclohexyl ketone with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound . Industrial production methods often involve the use of advanced techniques such as hydrogenation and cyclization to achieve high yields and purity .

Chemical Reactions Analysis

[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, [1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, it finds applications in the industry for the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol can be compared with other similar compounds such as piperidine, pyrrolidine, and piperazine . These compounds share a similar core structure but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

List of Similar Compounds::
  • Piperidine
  • Pyrrolidine
  • Piperazine

This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

106339-31-5

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

[1-(1-phenylcyclohexyl)piperidin-3-yl]methanol

InChI

InChI=1S/C18H27NO/c20-15-16-8-7-13-19(14-16)18(11-5-2-6-12-18)17-9-3-1-4-10-17/h1,3-4,9-10,16,20H,2,5-8,11-15H2

InChI Key

PWFQWGXFDLUUMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC(C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.